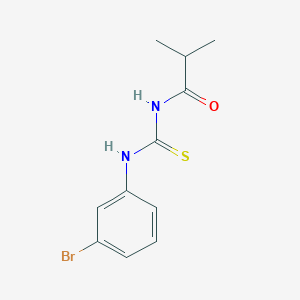
2-(2-Chloroanilino)-2-oxoethyl 3-(3,4-dichlorophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroanilino)-2-oxoethyl 3-(3,4-dichlorophenyl)acrylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the acrylate family of compounds and is commonly referred to as CADA.
Mechanism of Action
CADA works by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is responsible for regulating gene expression, and its inhibition can lead to changes in the expression of genes involved in cell growth and differentiation. This mechanism of action is thought to be responsible for CADA's anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
CADA has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of HIV and other viruses. In addition, CADA has been shown to reduce inflammation in animal models of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using CADA in lab experiments is its specificity for HDAC inhibition. This allows for more targeted effects on gene expression and cellular processes. However, CADA's low solubility in water can make it difficult to use in some experiments.
Future Directions
There are several potential future directions for research on CADA. One area of interest is in the development of CADA analogs with improved solubility and potency. Another area of interest is in the use of CADA in combination with other therapies for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanisms of action of CADA and its potential therapeutic applications.
In conclusion, 2-(2-Chloroanilino)-2-oxoethyl 3-(3,4-dichlorophenyl)acrylate is a promising compound with potential therapeutic applications. Its specificity for HDAC inhibition and anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for further research.
Synthesis Methods
The synthesis of CADA involves the reaction of 2-chloroaniline with ethyl acrylate in the presence of a base. The resulting product is then reacted with 3,4-dichlorobenzaldehyde in the presence of a catalyst to produce CADA. The overall yield of this process is approximately 40%.
Scientific Research Applications
CADA has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. CADA has been studied for its potential use in the treatment of diseases such as cancer, HIV, and inflammatory disorders.
properties
Product Name |
2-(2-Chloroanilino)-2-oxoethyl 3-(3,4-dichlorophenyl)acrylate |
|---|---|
Molecular Formula |
C17H12Cl3NO3 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
[2-(2-chloroanilino)-2-oxoethyl] (E)-3-(3,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C17H12Cl3NO3/c18-12-7-5-11(9-14(12)20)6-8-17(23)24-10-16(22)21-15-4-2-1-3-13(15)19/h1-9H,10H2,(H,21,22)/b8-6+ |
InChI Key |
GEPVOSGRENMHLK-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)Cl |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)

![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)

![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254664.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254665.png)

![3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254667.png)
![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254668.png)
![2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254669.png)

